N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-16-9-11-17(12-10-16)25-21(18-13-28(27)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTXYGHPXPYQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives, potentially binding to active sites and influencing their function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, pyrazole derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. These activities suggest that the compound could influence pathways related to these processes.
Pharmacokinetics
The presence of a fluorine atom in the compound could influence its pharmacokinetic properties, as fluorine is known to enhance membrane permeability and metabolic stability.
Result of Action
Similar compounds have been found to exhibit cytotoxic effects, suggesting that this compound could also influence cell viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of its environment.
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a phenylbutanamide moiety. Its molecular formula is . The presence of the fluorine atom and the thieno[3,4-c]pyrazole structure suggests potential interactions with biological targets.
1. Pharmacological Profile
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. The following table summarizes key findings from recent studies:
The compound's mechanism of action involves the inhibition of key enzymes involved in cellular signaling pathways. For instance, its role as a GSK-3β inhibitor suggests it may influence pathways related to cell proliferation and survival. Similarly, inhibition of MAO-B indicates potential effects on neurotransmitter metabolism.
3. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection : In models of neurodegeneration, compounds similar to this compound have demonstrated protective effects against oxidative stress and apoptosis in neuronal cells.
- Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory responses in vitro, suggesting potential applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with several derivatives, differing primarily in substituents and oxidation states. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogs
Key Findings from Comparative Analysis
Impact of Oxidation State: The 5-oxido group in the target compound introduces polarity, enhancing solubility in polar solvents compared to non-oxidized Analog 1. This is corroborated by IR data showing S-O vibrations absent in Analog 1 . Analog 2, with a 5-oxo (sulfone) group, exhibits stronger S=O absorption (~1250 cm⁻¹) and higher thermal stability due to increased electron-withdrawing effects .
Side-Chain Modifications: The 4-phenylbutanamide side chain in the target compound confers greater lipophilicity than the 4-methoxybenzamide group in Analog 2, which may influence membrane permeability . Triazole analogs (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), a feature absent in the rigid thieno[3,4-c]pyrazole core of the target compound .
Synthetic Routes: The target compound likely follows a synthesis pathway analogous to triazole derivatives in , involving cyclization of hydrazinecarbothioamides. However, the use of α-halogenated ketones (e.g., 2-bromoacetophenone) for S-alkylation differs from the direct amidation steps in thieno-pyrazole synthesis .
Structural Refinement Tools :
- Crystallographic data for analogs (e.g., Analog 2) may employ SHELXL () for refinement, leveraging its robustness in handling small-molecule twinning and high-resolution data . WinGX and ORTEP () are likely used for molecular visualization and geometry analysis .
Research Implications and Limitations
- Pharmacological Potential: The 4-fluorophenyl and sulfoxide groups suggest possible kinase inhibition, but biological data for the target compound remain unreported. Triazole analogs in show antimicrobial activity, hinting at a broader therapeutic scope .
- Spectral Challenges : The absence of S-H vibrations (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer in triazoles, but similar tautomerism is irrelevant in the target compound due to its fused ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
